

An In-depth Technical Guide to 1-Hexadecanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

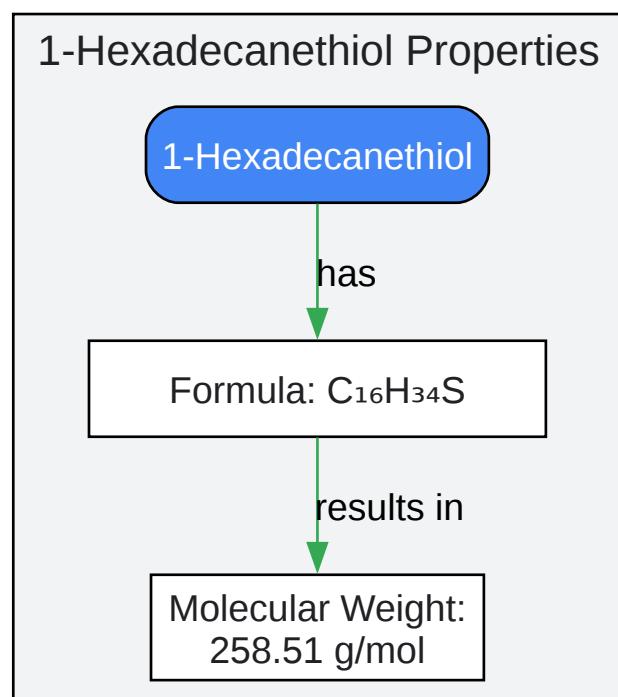
Compound Name: **1-Hexadecanethiol**

Cat. No.: **B1214605**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Hexadecanethiol**, a long-chain alkanethiol crucial in nanotechnology, surface chemistry, and materials science. This document details its fundamental molecular properties and provides standardized experimental protocols for its synthesis and application in the formation of Self-Assembled Monolayers (SAMs).


Core Molecular Properties

1-Hexadecanethiol, also known as cetyl mercaptan, is an organic compound with a 16-carbon alkyl chain terminating in a thiol (-SH) functional group.^{[1][2]} This structure imparts a dual character to the molecule: a nonpolar, hydrophobic hydrocarbon tail and a polar head group with a high affinity for noble metal surfaces, particularly gold.^[3]

The key physicochemical properties of **1-Hexadecanethiol** are summarized in the table below for quick reference.

Property	Value	References
Chemical Formula	$C_{16}H_{34}S$	[1] [2] [3]
Molecular Weight	$258.51\text{ g}\cdot\text{mol}^{-1}$	[1] [2] [3]
CAS Number	2917-26-2	[1] [3]
Appearance	Colorless liquid or solid below 18°C with a strong, unpleasant odor.	[2] [3]
Density	$0.85\text{ g}/\text{cm}^3$	[3]
Melting Point	$18\text{--}20\text{ }^{\circ}\text{C}$ ($64\text{--}68\text{ }^{\circ}\text{F}$)	[3]
Boiling Point	$334\text{ }^{\circ}\text{C}$ ($633\text{ }^{\circ}\text{F}$)	[3]
Solubility in Water	Insoluble	[3]
Flash Point	$135\text{ }^{\circ}\text{C}$ ($275\text{ }^{\circ}\text{F}$)	[3]
Common Synonyms	n-Hexadecanethiol, Cetyl mercaptan, Hexadecyl mercaptan	[3]

The logical relationship between the compound's name, formula, and molecular weight is illustrated below.

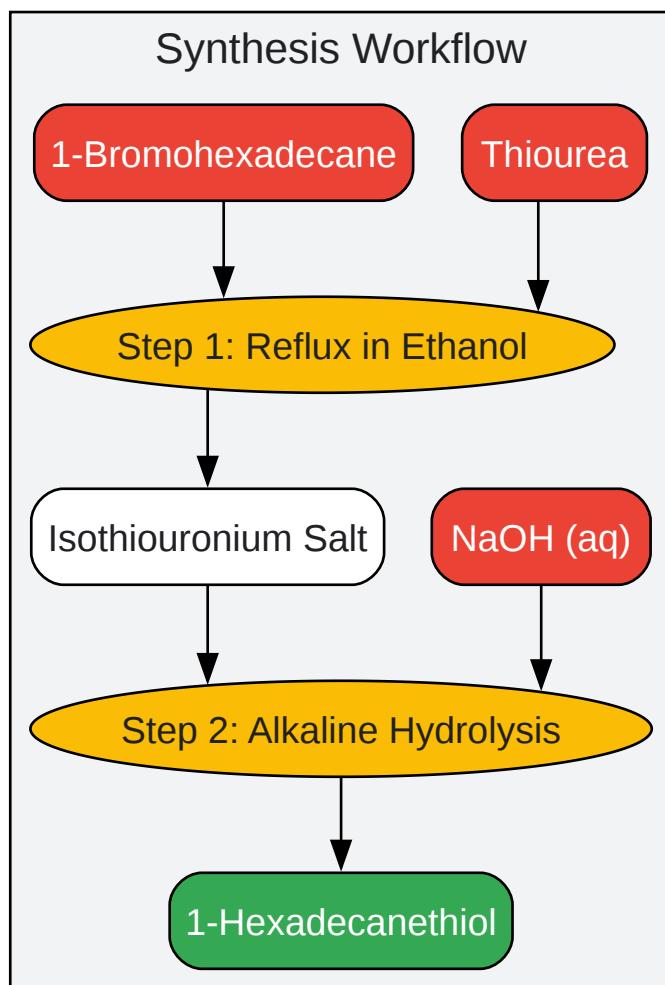
[Click to download full resolution via product page](#)

Core properties of **1-Hexadecanethiol**.

Experimental Protocols

Detailed methodologies for the synthesis of **1-Hexadecanethiol** and its application in forming Self-Assembled Monolayers are provided below.

A common and effective route for synthesizing **1-Hexadecanethiol** is the reaction of 1-bromohexadecane with thiourea, followed by alkaline hydrolysis.^{[1][3]} This two-step process first forms an isothiouronium salt intermediate, which is then hydrolyzed to yield the final thiol product.^[1]


Step 1: Formation of S-Hexadecylisothiouronium Bromide

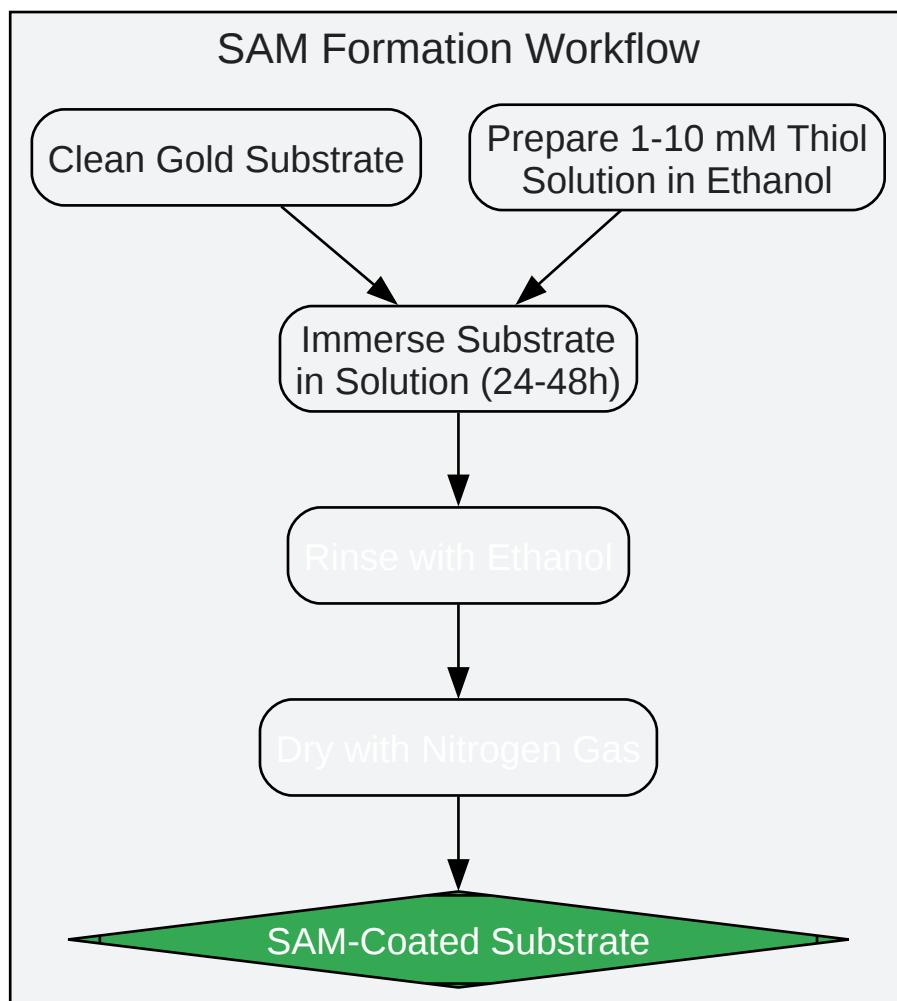
- Reagents & Equipment: 1-bromohexadecane, thiourea, ethanol (95%), round-bottom flask, reflux condenser, heating mantle.
- Procedure: a. In a round-bottom flask, dissolve thiourea in 95% ethanol. b. Add an equimolar amount of 1-bromohexadecane to the solution. c. Fit the flask with a reflux condenser and

heat the mixture to reflux. Maintain reflux for 3-4 hours with continuous stirring. d. After the reaction period, cool the mixture to room temperature. The S-hexadecylisothiuronium bromide salt will precipitate. e. Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

Step 2: Alkaline Hydrolysis to **1-Hexadecanethiol**

- Reagents & Equipment: S-hexadecylisothiuronium bromide, sodium hydroxide (NaOH), water, separatory funnel, distillation apparatus.
- Procedure: a. Prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). b. Add the S-hexadecylisothiuronium bromide salt from Step 1 to the NaOH solution. c. Heat the mixture to reflux for 2-3 hours. During this time, the salt will hydrolyze to form **1-Hexadecanethiol**. d. After cooling, the oily thiol layer will separate from the aqueous layer. e. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane). f. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. g. Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure **1-Hexadecanethiol**.

[Click to download full resolution via product page](#)


Synthesis of **1-Hexadecanethiol** from 1-bromohexadecane.

The high affinity of the thiol group for gold makes **1-Hexadecanethiol** ideal for forming well-ordered, hydrophobic SAMs.^[3] A typical protocol requires a clean environment to prevent contamination.^[2]

- Materials & Equipment: Gold-coated substrate (e.g., silicon wafer, glass slide), **1-Hexadecanethiol**, 200-proof ethanol, tweezers, clean glass or polypropylene containers, dry nitrogen gas.^[2]
- Substrate Preparation (Cleaning): a. Thoroughly clean the gold substrate to ensure a pristine surface for monolayer formation. A common method is to rinse with ethanol and deionized water, followed by drying under a stream of dry nitrogen. b. For more rigorous cleaning, use

a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution as it is highly corrosive and reactive.

- Solution Preparation: a. Prepare a dilute solution of **1-Hexadecanethiol** in 200-proof ethanol. A typical concentration is 1 to 10 mM.[4][5] b. Ensure all glassware is meticulously cleaned. Rinsing with ethanol before use is recommended.[2]
- Monolayer Assembly: a. Using clean tweezers, fully immerse the gold substrate into the thiol solution in a dedicated container.[2] b. To minimize oxidation, reduce the headspace above the solution and, if possible, backfill the container with an inert gas like nitrogen before sealing.[2] c. Allow the self-assembly to proceed for 24 to 48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[2]
- Post-Assembly Rinsing and Drying: a. After incubation, remove the substrate from the thiol solution with tweezers. b. Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds to remove any physisorbed (non-chemically bonded) molecules.[2] c. Dry the substrate with a gentle stream of dry nitrogen gas. d. The substrate, now coated with a **1-Hexadecanethiol** SAM, is ready for storage or analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-Hexadecanethiol | 2917-26-2 [smolecule.com]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. Hexadecanethiol - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]
- 5. Monitoring of the self-assembled monolayer of 1-hexadecanethiol on a gold surface at nanomolar concentration using a piezo-excited millimeter-sized cantilever sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Hexadecanethiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214605#1-hexadecanethiol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com